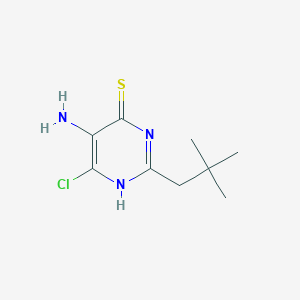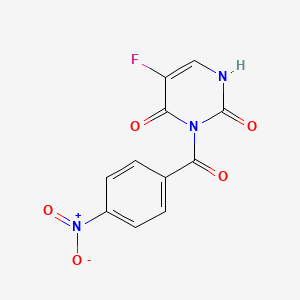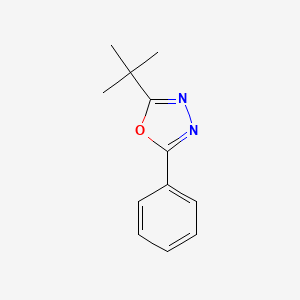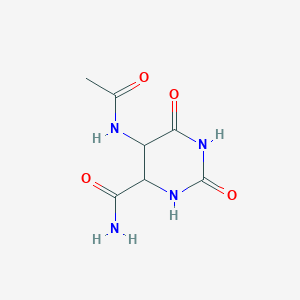
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including anti-tumor, antiviral, antibacterial, and anticonvulsant properties
準備方法
The synthesis of 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one typically involves the reaction of 3,4-dichlorobenzylamine with quinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
化学反応の分析
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
科学的研究の応用
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes or proteins that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent .
類似化合物との比較
2-((3,4-Dichlorobenzyl)amino)quinazolin-4(1H)-one can be compared with other quinazoline derivatives such as:
Gefitinib: An FDA-approved drug used for treating non-small cell lung cancer.
Erlotinib: Another FDA-approved drug for treating non-small cell lung cancer and pancreatic cancer.
Afatinib: Used for treating non-small cell lung cancer with specific mutations. These compounds share a similar quinazoline backbone but differ in their specific substituents and biological activities.
特性
CAS番号 |
61779-12-2 |
|---|---|
分子式 |
C15H11Cl2N3O |
分子量 |
320.2 g/mol |
IUPAC名 |
2-[(3,4-dichlorophenyl)methylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11Cl2N3O/c16-11-6-5-9(7-12(11)17)8-18-15-19-13-4-2-1-3-10(13)14(21)20-15/h1-7H,8H2,(H2,18,19,20,21) |
InChIキー |
BDIFRMWZRPXXGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NCC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)
![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)



![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)


![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)

![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)


